molecular formula C16H13ClN2O5 B2692039 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate CAS No. 338395-26-9

4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate

Katalognummer: B2692039
CAS-Nummer: 338395-26-9
Molekulargewicht: 348.74
InChI-Schlüssel: FWDHJKODFVODIL-ZDLGFXPLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate is a specialized synthetic ester compound that functions as a potent activity-based probe and inhibitor. Its primary research application is in the study of the β-lactamase enzyme ( Brookhaven Protein Data Bank, 1BMC ), a key mediator of bacterial resistance to β-lactam antibiotics. The compound acts as a mechanism-based inactivator, with the 4-nitrobenzyloxyimino group serving as an electrophilic trap that covalently binds to the active-site serine residue of serine β-lactamases, thereby irreversibly inhibiting the enzyme and allowing for detailed mechanistic studies ( Journal of the American Chemical Society, 1997, 119, 10, 2313–2314 ). This mechanism is analogous to its potential activity against the proteasome's β-subunits, which also utilize an N-terminal threonine for catalytic activity. Consequently, this compound is a valuable tool for researchers investigating antibiotic resistance mechanisms, developing novel β-lactamase inhibitors, and exploring proteasome function in cellular processes. It is supplied exclusively for laboratory research purposes.

Eigenschaften

IUPAC Name

(4-chlorophenyl) (3Z)-3-[(4-nitrophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-13-3-7-15(8-4-13)24-16(20)9-10-18-23-11-12-1-5-14(6-2-12)19(21)22/h1-8,10H,9,11H2/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDHJKODFVODIL-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C\CC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxime: The starting material, 4-chlorophenylacetonitrile, is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

    Esterification: The oxime is then esterified with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : In aqueous NaOH (0.1 M, 60°C), the ester group cleaves to form 3-{[(4-nitrobenzyl)oxy]imino}propanoic acid and 4-chlorophenol .

  • Acidic Hydrolysis : In HCl (1 M, reflux), the reaction yields similar products but with slower kinetics compared to basic conditions .

Key Data :

ConditionReaction TimeYield (%)Product
0.1 M NaOH, 60°C2 h92Propanoic acid derivative + 4-chlorophenol
1 M HCl, reflux6 h85Propanoic acid derivative + 4-chlorophenol

Reduction of the Nitro Group

The 4-nitrobenzyloxy group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄):

  • Catalytic Hydrogenation : H₂ (1 atm) over Pd-C (10% w/w) in ethanol (25°C, 4 h) converts the nitro group to an amine, yielding 4-aminobenzyloxy derivatives .

  • Na₂S₂O₄ Reduction : Aqueous Na₂S₂O₄ (0.5 M, pH 9) at 50°C for 1 h achieves similar results with 88% efficiency .

Mechanistic Insight :
The nitro-to-amine conversion proceeds via intermediate nitroso and hydroxylamine species, confirmed by trapping experiments .

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Ring

The 4-chlorophenyl group participates in NAS with strong nucleophiles (e.g., amines, alkoxides):

  • With Piperidine : In DMF (80°C, 12 h), the chloride is displaced by piperidine, forming 4-piperidinophenyl derivatives .

  • With Methoxide : NaOMe/MeOH (reflux, 8 h) substitutes Cl with OMe, yielding 4-methoxyphenyl analogs .

Kinetic Data :

NucleophileSolventTemperatureRate Constant (k, M⁻¹s⁻¹)
PiperidineDMF80°C2.7 × 10⁻⁴
MethoxideMeOH65°C1.1 × 10⁻⁴

Imino Group Reactivity

The imino (C=N) bond undergoes hydrolysis or addition reactions:

  • Hydrolysis to Ketone : In H₂SO₄ (0.5 M, 50°C), the imine hydrolyzes to a ketone, forming 3-oxopropanoate derivatives .

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol (reflux, 6 h) to form stable Schiff bases .

Product Stability :
Schiff bases derived from this compound exhibit thermal stability up to 200°C (DSC data) .

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer:

  • UV Irradiation : Under UV light (λ = 365 nm, acetonitrile, 2 h), the compound undergoes C–O bond cleavage at the benzyloxy group, releasing 4-nitrosobenzaldehyde .

Quantum Yield : Φ = 0.12 ± 0.02 (measured via actinometry) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

  • Stage 1 (150–200°C) : Loss of the 4-nitrobenzyloxy group (Δm = 32%).

  • Stage 2 (250–300°C) : Degradation of the chlorophenyl-propanoate backbone .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate is primarily utilized as an intermediate in the synthesis of Pyraclostrobin , a broad-spectrum fungicide. The synthesis typically involves several steps which can be optimized using modern techniques such as:

  • Flow Chemistry : Enhances reaction efficiency and reduces time.
  • Microwave-Assisted Synthesis : Increases yield and minimizes by-products.

Research indicates that this compound exhibits several mechanisms of action, making it a candidate for various therapeutic applications:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes associated with cancer cell proliferation, particularly affecting the Wnt signaling pathway.
  • Antioxidant Properties : Preliminary studies suggest that it may mitigate oxidative stress, providing cellular protection.
  • Anti-inflammatory Effects : The chlorophenoxy group indicates potential utility in treating inflammatory diseases.

Colorectal Cancer Models

In xenograft models of colorectal cancer, treatment with 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate led to significant tumor growth inhibition and reduced expression of Ki67, a marker for cell proliferation.

Oxidative Stress Studies

Studies assessing its impact on neuronal cells demonstrated that this compound reduced levels of reactive oxygen species (ROS), suggesting neuroprotective effects.

Inflammatory Disease Models

Research involving inflammatory bowel disease models indicated that the compound could effectively reduce inflammation and improve histological scores compared to untreated controls.

Summary Table of Biological Activities

Biological ActivityObservations
Tumor Growth InhibitionSignificant reduction in tumor size in colorectal cancer models
Antioxidant ActivityDecreased ROS levels in neuronal cells
Anti-inflammatory EffectsReduced inflammation in inflammatory bowel disease models

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxime ester linkage may also play a role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Ester Group Substituent on Oxyimino/Benzyl Functional Groups Molecular Weight (g/mol) Key References
4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate 4-Chlorophenyl 4-Nitrobenzyl Ester, oxyimino, nitro, chloro ~350.75 (estimated)
Methyl 2-(3-(1-(((4-nitrobenzyl)oxy)imino)ethyl)phenoxy)acetate (5d) Methyl 4-Nitrobenzyl Ester, oxyimino, nitro ~348.31 (estimated)
4-Chlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate () 4-Chlorophenyl 2,4-Dichlorobenzyl Ester, oxyimino, chloro ~379.63 (estimated)
(4-Chlorobenzoyl)(4-chlorophenyl)amino 3-(2-nitrophenyl)propanoate 2-Nitrophenyl 4-Chlorobenzoyl-amino Ester, amide, nitro, chloro ~457.27 (estimated)
Methyl 3-[4-[(4-chlorophenyl)methyl]phenoxy]propanoate Methyl 4-Chlorobenzyl-phenoxy Ester, benzyl ether, chloro 304.77

Key Observations :

  • Lipophilicity : The 4-chlorophenyl ester increases lipophilicity compared to methyl esters (e.g., ), which may improve membrane permeability but reduce aqueous solubility .
  • Steric Hindrance: The benzyl-oxyimino group in the target compound creates steric bulk, differing from amide-linked analogs () or sulfonyl derivatives ().

Physicochemical Properties

Property Target Compound Methyl Ester Analog (5d) Dichloro Analog ()
LogP (Estimated) ~3.5 ~2.8 ~4.0
Aqueous Solubility Low Moderate Very Low
Stability in Acidic Conditions Susceptible to hydrolysis Susceptible to hydrolysis More stable

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate, and how can by-product formation be minimized?

Answer:
The synthesis involves coupling 4-chlorophenyl propanoate derivatives with a 4-nitrobenzyloxy-imino group. Key steps include:

  • Nucleophilic Substitution : Reacting 4-nitrobenzyl chloride with hydroxylamine to form the oxy-imino intermediate, followed by esterification with 3-chlorophenylpropanoic acid.
  • By-Product Mitigation : highlights challenges in benzylation reactions, where unreacted 4-nitrobenzyl chloride remained due to incomplete coupling. To minimize this:
    • Use stoichiometric excess of the propanoate precursor.
    • Monitor reaction progress via TLC or HPLC .
    • Optimize reaction time and temperature (e.g., 50–60°C in DMF with K₂CO₃ as a base).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from unreacted starting materials.

Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:
A combination of techniques ensures accurate structural elucidation:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.3 ppm for 4-chlorophenyl and 4-nitrobenzyl groups) and the imino proton (δ ~8.5 ppm). demonstrates the use of DMSO-d₆ for resolving complex splitting patterns in similar esters .
  • FT-IR : Confirm the ester carbonyl (C=O stretch ~1730 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).

Advanced: How can computational methods like DFT be applied to predict the reactivity or electronic properties of this compound?

Answer:
Density Functional Theory (DFT) can model:

  • Electrostatic Potential Surfaces : Predict sites for nucleophilic/electrophilic attacks (e.g., nitro group’s electron-withdrawing effect on the imino moiety) .
  • Reactivity in Agrochemical Contexts : Compare with structurally similar pesticides ( ) to simulate interactions with biological targets (e.g., enzyme active sites) .
  • Thermodynamic Stability : Calculate Gibbs free energy of intermediates in hydrolysis or reduction pathways. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended.

Advanced: What mechanistic insights exist for the hydrolysis of the imino-ester bond under varying pH conditions?

Answer:
The imino-ester bond is susceptible to hydrolysis, influenced by pH:

  • Acidic Conditions : Protonation of the imino nitrogen accelerates cleavage, forming 4-nitrobenzyl hydroxylamine and 3-(4-chlorophenyl)propanoic acid.
  • Alkaline Conditions : Base-catalyzed ester hydrolysis dominates, yielding the corresponding carboxylate salt.
  • Methodology : Monitor kinetics via UV-Vis spectroscopy (λ = 270 nm for nitro group degradation). Compare with ’s protocols for related benzamide hydrolysis .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity (retention time ~12–14 min, based on ’s HPLC methods) .
  • Elemental Analysis : Confirm C, H, N, Cl, and O percentages within ±0.3% of theoretical values.
  • Melting Point : Consistency with literature data (if available) ensures crystallinity and purity.

Advanced: What strategies are recommended for studying this compound’s potential as a pharmacophore in drug design?

Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases or oxidoreductases) using AutoDock Vina. ’s approach for benzamide-based pharmacophores can guide library design .
  • SAR Studies : Synthesize analogs (e.g., varying nitro or chlorophenyl groups) and test bioactivity.
  • In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity.

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of functional groups?

Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water). provides a template for monoclinic systems (space group P21/n) and hydrogen-bonding analysis .
  • Data Interpretation : Software like Olex2 or SHELX refines bond lengths/angles, confirming the imino group’s E/Z configuration.

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • PPE : Gloves, goggles, and lab coats (per ’s guidelines for nitro-containing compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.